

Application Notes and Protocols for BMY 42393 in a Hamster Atherosclerosis Model

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing **BMY 42393** in a hamster model of atherosclerosis. The information is based on established scientific literature and is intended to guide researchers in designing and executing relevant preclinical studies.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. The hyperlipidemic hamster has emerged as a valuable animal model for studying atherosclerosis due to its lipoprotein metabolism profile, which more closely resembles that of humans than many other rodent models.[1][2][3][4] BMY 42393 is an orally active prostacyclin agonist that has demonstrated significant anti-atherosclerotic properties by suppressing monocyte-macrophage atherogenic activity and the production of cytokines.[5] This document outlines the dosage, administration, and expected outcomes of BMY 42393 treatment in a diet-induced hamster atherosclerosis model.

Mechanism of Action

BMY 42393 exerts its anti-atherosclerotic effects primarily through its action as a prostacyclin agonist. Prostacyclin is a potent endogenous vasodilator and inhibitor of platelet aggregation. By mimicking the effects of prostacyclin, **BMY 42393** is thought to reduce the inflammatory



processes that are central to the initiation and progression of atherosclerosis. Specifically, it has been shown to suppress monocyte chemotaxis, macrophage cholesteryl ester accumulation, scavenger receptor activity, and the production of tumor necrosis factor (TNF).

Data Presentation

The following table summarizes the quantitative effects of **BMY 42393** on various parameters of atherosclerosis in hamsters fed a mild atherogenic diet, as reported in the key literature.

Parameter	Control (Atherogenic Diet)	BMY 42393 (30 mg/kg/day)	Percentage Change
Mononuclear Cell Adhesion	Baseline	Reduced	-35%
Foam Cells per mm ²	Baseline	Reduced	-44%
Foam Cell Size	Baseline	Reduced	-26%
Fatty Streak Area	Baseline	Reduced	-40%
Intimal Oil Red O Staining	Baseline	Reduced	-39%

Experimental Protocols Hamster Atherosclerosis Model Induction

This protocol describes the induction of atherosclerosis in hamsters through a high-fat, high-cholesterol diet.

Materials:

- Male Golden Syrian hamsters (8-10 weeks old)
- Standard chow
- High-fat, high-cholesterol atherogenic diet (e.g., standard chow supplemented with 3% cholesterol and 15% butter)



Animal caging and husbandry supplies

Procedure:

- Acclimate hamsters to the animal facility for at least one week, providing ad libitum access to standard chow and water.
- After acclimation, switch the experimental group of hamsters to a high-fat, high-cholesterol atherogenic diet. The control group should continue on the standard chow diet.
- Maintain the hamsters on their respective diets for a period of 10 to 12 weeks to induce the development of atherosclerotic lesions.
- Monitor the health of the animals regularly, including body weight and food consumption.

BMY 42393 Administration

This protocol details the preparation and administration of BMY 42393 to the hamster model.

Materials:

- BMY 42393
- Vehicle for administration (e.g., incorporated into the diet)
- Hamsters with diet-induced atherosclerosis

Procedure:

- Prepare the BMY 42393 formulation. For oral administration, the compound can be incorporated directly into the atherogenic diet at a concentration calculated to provide a daily dose of 30 mg/kg.
- Begin administration of the BMY 42393-containing diet to the treatment group of hamsters at the same time they are started on the atherogenic diet.
- The control group should receive the atherogenic diet without the addition of BMY 42393.
- Continue the treatment for the full duration of the study (e.g., 10 weeks).



Assessment of Atherosclerosis

This protocol outlines the methods for quantifying the extent of atherosclerosis in the hamster model.

Materials:

- Anesthesia (e.g., isoflurane)
- Surgical tools for dissection
- Phosphate-buffered saline (PBS)
- Formalin (10% neutral buffered)
- Oil Red O stain
- Microscope with imaging capabilities
- Image analysis software

Procedure:

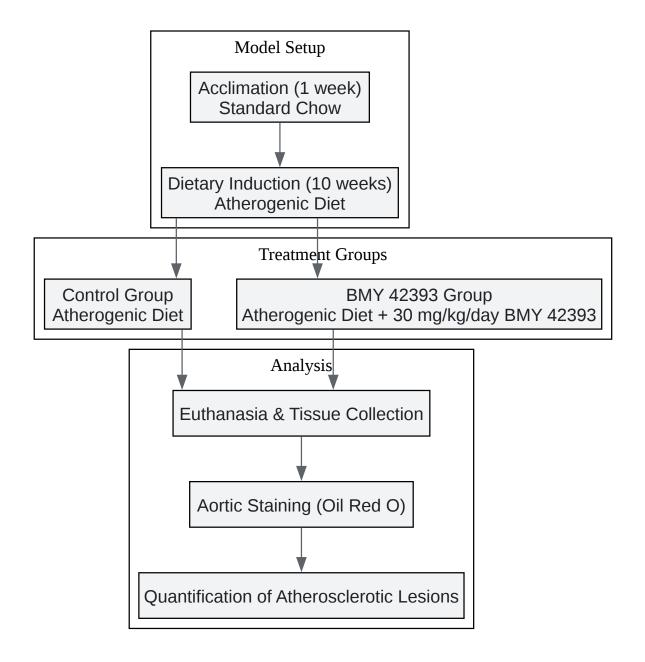
- At the end of the study period, euthanize the hamsters using an approved method.
- Perfuse the vascular system with PBS to flush out the blood, followed by perfusion with 10% neutral buffered formalin to fix the tissues.
- Carefully dissect the aorta and heart.
- For en face analysis, open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques.
- Capture images of the stained aorta and use image analysis software to quantify the total aortic area and the area covered by fatty streaks.
- For cross-sectional analysis, embed the aortic root in a suitable medium (e.g., OCT compound) and prepare frozen sections.



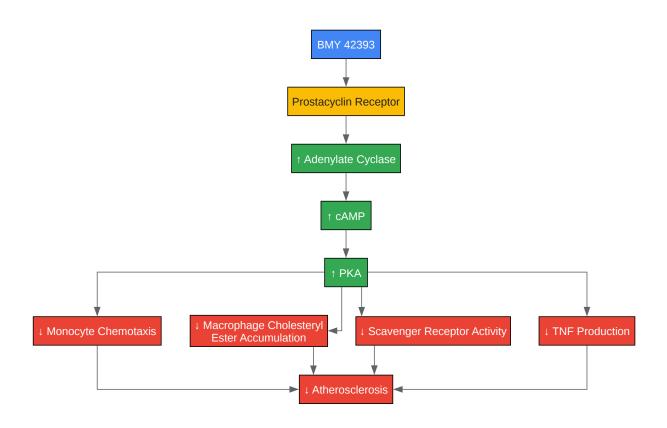
- Stain the sections with Oil Red O and a counterstain (e.g., hematoxylin).
- Capture images of the stained sections and quantify the lesion area, foam cell number, and foam cell size using image analysis software.

Visualizations









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